4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid
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Overview
Description
4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid typically involves multiple stepsThe final step involves the coupling of the thiazole derivative with benzoic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Additionally, it can modulate signaling pathways like PI3K/AKT and NF-κB, which are involved in inflammation and cancer development.
Comparison with Similar Compounds
Similar Compounds
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound shares a similar benzoic acid structure but differs in the substitution pattern on the phenyl ring.
4-(4-Fluorophenyl)benzoic acid: Another related compound with a simpler structure, lacking the thiazole ring and additional functional groups.
Uniqueness
4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is unique due to the presence of the thiazole ring and the specific substitution pattern, which confer distinct chemical and biological properties. Its ability to inhibit HDACs and modulate key signaling pathways makes it a valuable compound for research in various fields.
Biological Activity
4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a thiazole ring, a benzoic acid moiety, and a fluorophenyl group. The molecular formula is C15H14FN3O2S, with a molecular weight of approximately 307.35 g/mol. The presence of the thiazole ring is significant due to its established pharmacological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds with similar thiazole structures have shown effectiveness against various bacterial strains and fungi. A study highlighted that thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus spp. .
Antitumor Activity
Thiazole-containing compounds have also been investigated for their anticancer properties. In vitro studies revealed that certain thiazole derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity. For example, derivatives with specific substitutions on the phenyl ring displayed IC50 values less than those of reference drugs like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Thiazole Ring : Essential for activity; modifications at positions 2 and 5 enhance potency.
- Fluorophenyl Group : The presence of a fluorine atom increases lipophilicity and may enhance interactions with biological targets.
- Benzoic Acid Moiety : Contributes to solubility and potential interactions with receptors or enzymes.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated various thiazole derivatives against Candida albicans and Aspergillus niger. The compound showed promising antifungal activity with MIC values comparable to established antifungal agents .
- Cytotoxicity Against Cancer Cells : In a recent study, the compound was tested against human cancer cell lines (e.g., A-431). Results indicated significant cytotoxicity, with mechanisms involving apoptosis induction confirmed through flow cytometry analyses .
Research Findings
Recent literature emphasizes the versatility of thiazole derivatives in drug development:
Properties
Molecular Formula |
C19H15FN2O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[[[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H15FN2O3S/c1-11-16(26-18(22-11)14-4-2-3-5-15(14)20)17(23)21-10-12-6-8-13(9-7-12)19(24)25/h2-9H,10H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
CSOMUKXYNYUYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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